molecular formula C20H16BrNO2 B12047321 Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate

Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate

Cat. No.: B12047321
M. Wt: 382.2 g/mol
InChI Key: BWGNQTHZVFVWIP-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromophenyl group and a tolyl group attached to a pyridine ring, with a methyl ester functional group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions include heating the reaction mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antitumor activities.

    Industry: Utilized in the development of new materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-bromophenyl)acetate: Similar structure with a bromophenyl group and a methyl ester functional group.

    4-Bromophenylacetic acid: Contains a bromophenyl group and a carboxylic acid functional group.

    2-(4-Bromophenyl)piperazine: Features a bromophenyl group and a piperazine ring.

Uniqueness

Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate is unique due to the presence of both a bromophenyl group and a tolyl group attached to a pyridine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H16BrNO2

Molecular Weight

382.2 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)-6-(4-methylphenyl)pyridine-4-carboxylate

InChI

InChI=1S/C20H16BrNO2/c1-13-3-5-14(6-4-13)18-11-16(20(23)24-2)12-19(22-18)15-7-9-17(21)10-8-15/h3-12H,1-2H3

InChI Key

BWGNQTHZVFVWIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)OC)C3=CC=C(C=C3)Br

Origin of Product

United States

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